1,2,3,4,7,9-Hexachlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,7,9-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-4(14)6-5(2-3)19-12-7(6)8(15)9(16)10(17)11(12)18/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIXWRBZCQEZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075273 | |
| Record name | Dibenzofuran, 1,2,3,4,7,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91538-84-0 | |
| Record name | 1,2,3,4,7,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,7,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JBX1094J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Genesis and Anthropogenic Release Mechanisms of 1,2,3,4,7,9 Hexachlorodibenzofuran
Unintentional Formation Pathways of PCDFs
Polychlorinated dibenzofurans, including 1,2,3,4,7,9-HxCDF, are primarily generated through thermal and industrial processes involving chlorine and organic matter. ontosight.ainih.gov The formation pathways are complex and can occur in both high-temperature environments and certain chemical manufacturing processes.
High-Temperature Processes: Incineration of Municipal and Industrial Waste
The incineration of municipal solid waste (MSW) and industrial waste is a significant source of PCDF emissions. ontosight.ainih.gov These compounds are formed in the post-combustion zone of incinerators at temperatures below 600°C. nih.gov The formation can occur through two primary mechanisms: de novo synthesis, where PCDFs are formed from macromolecular carbon in the fly ash, and precursor-based formation, involving the chemical transformation of chlorinated precursor compounds like chlorophenols and chlorobenzenes. nih.gov
While specific emission data for every PCDF congener is not always detailed in all studies, analysis of flue gas from waste incinerators reveals complex profiles of various congeners. Studies on municipal and hazardous waste incinerators show that PCDFs are often more abundant than their dioxin counterparts (PCDDs), with pentachlorinated (PeCDF) and hexachlorinated (HxCDF) congeners being significant contributors to the total toxicity equivalence (TEQ). aaqr.org For instance, in some hazardous waste incinerators, 1,2,3,4,7,8-HxCDF, a closely related isomer to the subject compound, has been identified as a major congener. aaqr.org The presence of chlorine, organic matter, and metal catalysts in the fly ash provides the ideal conditions for the formation of these compounds. aaqr.org
Industrial Processes and Chemical By-product Generation
1,2,3,4,7,9-Hexachlorodibenzofuran and other PCDFs are known to be formed as unintentional byproducts in the manufacturing of certain chlorinated chemicals. ontosight.ait3db.ca These contaminants can be present in the final products and waste streams, leading to their release into the environment.
A notable example is the production of pentachlorophenol (B1679276) (PCP), a wood preservative. Technical-grade PCP is known to contain a variety of impurities, including several PCDF congeners. nih.govwho.int Analysis of commercial PCP products has revealed the presence of multiple hexachlorodibenzofuran isomers. nih.govwho.int The table below, derived from data published by the International Agency for Research on Cancer (IARC), shows the concentration ranges of various PCDF congeners found in Canadian pentachlorophenol products.
| Compound | Minimum Concentration (ng/g) | Maximum Concentration (ng/g) |
|---|---|---|
| 2,3,7,8-TCDF | 0.022 | 0.068 |
| 1,2,3,7,8-PeCDF | 0.099 | 0.309 |
| 2,3,4,7,8-PeCDF | 0.431 | 2.74 |
| 1,2,3,4,7,8-HxCDF | 176 | 577 |
| 1,2,3,6,7,8-HxCDF | 12 | 38.2 |
| 2,3,4,6,7,8-HxCDF | 34.9 | 245 |
| 1,2,3,7,8,9-HxCDF | 31.1 | 178 |
| 1,2,3,4,6,7,8-HpCDF | 3140 | 17000 |
Data Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101 (2012). who.int Note: The table includes data for 1,2,3,7,8,9-HxCDF, a closely related isomer, as specific data for 1,2,3,4,7,9-HxCDF was not detailed in this source.
The pulp and paper industry, particularly mills that use chlorine-based bleaching processes, is another source of PCDFs. dioxin20xx.org Effluents from these mills have been shown to contain a characteristic pattern of PCDF congeners, including hexa- and heptachlorinated forms. dioxin20xx.org Additionally, PCDFs can be formed during the production of other chemicals, such as certain pesticides and chlorinated solvents. ontosight.ai For instance, PCDFs have been detected in the wastewater from acetylene (B1199291) manufacturing facilities that use chlorination processes. researchgate.net
Accidental Thermal Events and Contamination Sources
Accidental fires involving chlorinated materials can create conditions suitable for the formation of PCDFs. Fires in transformers and capacitors containing polychlorinated biphenyls (PCBs) are a known source of PCDF contamination. iafss.orgepa.gov The incomplete combustion of PCBs during such events can lead to the formation of a range of PCDF congeners. epa.gov The oxidation of chlorobenzenes, which can be present in these materials, is a key pathway to PCDF formation in fires. iafss.org While the specific congener profile can vary depending on the conditions of the fire, these events represent a potential source for the release of various HxCDF isomers into the environment.
Primary Emission Sources to Environmental Compartments
Once formed, this compound and its related compounds are released into the environment through various pathways, primarily via atmospheric emissions and discharges to water bodies.
Atmospheric Emissions from Combustion Sources
Combustion sources, especially municipal and industrial waste incinerators, are primary contributors to the atmospheric burden of PCDFs. nih.govnih.gov These compounds are emitted from the stacks of these facilities, often adsorbed onto fine particulate matter (fly ash). aaqr.org This allows for long-range atmospheric transport, leading to their deposition in areas far from the original source. The related isomer, 1,2,3,4,7,8-HxCDF, has been specifically detected in smoke emissions and in the air near municipal waste incinerators. ca.govcaymanchem.com The distribution of different PCDF congeners in the atmosphere is influenced by factors such as the source of emission and subsequent environmental transport and transformation processes. nih.gov
Effluent Discharges to Aquatic Environments
Industrial processes that generate PCDFs as byproducts can release these compounds into aquatic environments through wastewater discharges. researchgate.net The pulp and paper industry has historically been a source of PCDF contamination in rivers and sediments downstream of mills. dioxin20xx.org Although modern wastewater treatment can reduce the levels of these pollutants, they are not always completely removed. researchgate.net Studies have shown that PCDFs can be present in both the treated effluent and the sewage sludge from wastewater treatment plants. researchgate.net In particular, industrial processes that utilize chlorination, such as acetylene manufacturing, have been identified as sources of PCDF release into water. researchgate.net The high persistence and low water solubility of these compounds mean that once they enter an aquatic system, they tend to adsorb to sediment particles, where they can remain for long periods. dioxin20xx.org
Solid Waste and Residual Ash Contamination
The incineration of municipal solid waste (MSW) is a significant source of hexachlorodibenzofurans, which become concentrated in the solid residues of this process: fly ash and bottom ash. researchgate.netservice.gov.uk Fly ash, in particular, which consists of fine particles captured from the flue gas, contains elevated levels of PCDFs. researchgate.netresearchgate.net The formation of these compounds occurs via de novo synthesis, a complex process on the surface of the ash particles where carbon, chlorine sources, and metal catalysts (like copper and iron) react to form PCDFs and other dioxin-like compounds. scispace.comnih.gov
The temperature in the post-combustion zones of an incinerator is a critical factor, with the optimal range for PCDF formation being between 200°C and 400°C. nih.gov The congener profile, or the specific distribution of different PCDF isomers, in the ash can vary depending on the composition of the waste, the combustion conditions, and the air pollution control technologies employed. researchgate.netnih.gov
While specific quantitative data for the this compound congener in incinerator ash is not widely available in scientific literature, analyses of incinerator residues consistently show the presence of various hexachlorodibenzofuran (HxCDF) isomers. Research indicates a tendency for the formation of 2,3,7,8-substituted congeners due to their higher stability. scispace.com
A study conducted by the UK Environment Agency on bottom ash from three different municipal solid waste incinerators provides insight into the concentrations of several HxCDF congeners. Although the specific 1,2,3,4,7,9-HxCDF isomer was not reported in this particular dataset, the results for other HxCDF isomers are detailed below. It is important to note that concentrations can be highly variable between different facilities.
Table 1: Concentrations of Hexachlorodibenzofuran (HxCDF) Congeners in Untreated Bottom Ash from UK Municipal Solid Waste Incinerators (ng/kg)
| Congener | Bottom Ash 1 (ng/kg) | Bottom Ash 2 (ng/kg) | Bottom Ash 3 (ng/kg) |
|---|---|---|---|
| 1,2,3,4,7,8-HxCDF | <23.85 | <6.268 | <3.588 |
| 1,2,3,6,7,8-HxCDF | <30.38 | <5.873 | <24.12 |
| 1,2,3,7,8,9-HxCDF | <25.74 | <4.480 | <5.539 |
| 2,3,4,6,7,8-HxCDF | <25.68 | <18.21 | <8.642 |
Source: Adapted from a 2004 UK Environment Agency Science Report. service.gov.uk Note: The "<" symbol indicates that the concentration was below the limit of detection.
The data demonstrates that while present, the concentrations of individual HxCDF congeners in bottom ash can be low, often falling below the detection limits of the analytical methods used. service.gov.uk Fly ash and other air pollution control (APC) residues typically contain significantly higher concentrations of these contaminants compared to bottom ash. researchgate.net The management and disposal of this ash are critical to prevent the release of these persistent organic pollutants into the environment. service.gov.uk
Environmental Distribution and Transport Dynamics of 1,2,3,4,7,9 Hexachlorodibenzofuran
Long-Range Atmospheric Transport and Deposition Processes
Polychlorinated dibenzofurans, including hexachlorodibenzofuran isomers, are subject to long-range atmospheric transport, allowing them to travel vast distances from their original sources. nih.gov These compounds can be released into the atmosphere from industrial activities such as waste incineration and the manufacturing of certain chemicals. wikipedia.org Once in the atmosphere, their transport and deposition are governed by their physical and chemical properties, including their volatility and partitioning between the gas and particle phases.
Dispersal and Sedimentation in Aquatic Systems
Once deposited into aquatic environments, the fate of 1,2,3,4,7,9-HxCDF is largely influenced by its high hydrophobicity, meaning it has a low solubility in water and a strong tendency to associate with organic matter. This property leads to its partitioning from the water column to suspended particles and bottom sediments. A study on a contaminated site in Taiwan revealed a high correlation between the concentrations of various PCDF congeners in water and sediment. nih.gov
Over time, these contaminated particles settle, leading to the accumulation of hexachlorodibenzofurans in the sediments of rivers, lakes, and oceans. These sediments can then act as long-term reservoirs of these pollutants, from which they can potentially be reintroduced into the water column through resuspension events. The congener profiles in sediment can provide clues to the original sources of contamination. nih.govtandfonline.com
Mobility and Sequestration in Terrestrial Soils
In terrestrial environments, the mobility of 1,2,3,4,7,9-HxCDF is generally low. Similar to its behavior in aquatic systems, its hydrophobic nature causes it to bind strongly to the organic fraction of soil. nih.govau.dk This strong sorption limits its vertical movement through the soil profile and reduces its potential to leach into groundwater. fao.org
The persistence of these compounds in soil can be very long, and the process of "aging" can further decrease their availability over time. This sequestration involves the slow diffusion of the chemical into the complex organic matrix of the soil. au.dk While specific studies on the soil sorption coefficient (Koc) for 1,2,3,4,7,9-HxCDF are scarce, research on similar compounds like PCBs and other chlorobenzenes indicates that sorption is favored by a higher degree of chlorination and the organic carbon content of the soil. nih.govresearchgate.net
Global and Regional Environmental Dissemination Patterns
The combination of atmospheric transport and persistence in various environmental compartments leads to the global dissemination of PCDFs, including 1,2,3,4,7,9-HxCDF.
Persistent organic pollutants are frequently detected in remote ecosystems like the Arctic, far from any significant industrial or agricultural sources. nih.govamap.no This is a direct consequence of long-range atmospheric and oceanic transport. nih.gov Chemicals like HxCDFs can undergo a process known as "global distillation" or the "grasshopper effect," where they evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in colder climates. This leads to their accumulation in the polar regions, where they can enter the food web and pose a threat to wildlife and indigenous human populations who rely on traditional foods. amap.no While specific concentration data for 1,2,3,4,7,9-HxCDF in polar regions is not widely documented, the presence of other PCDF congeners in Arctic biota and sediment confirms this transport pathway. nih.gov
Higher concentrations of hexachlorodibenzofurans are typically found in and around industrialized areas and specific contaminated sites. For instance, a study of fish farms near a contaminated site in Taiwan showed significant levels of various PCDF congeners in sediment, water, and fish, although the specific 1,2,3,4,7,9-HxCDF isomer was not among the reported congeners. nih.govtandfonline.com Another example is the Passaic River in New Jersey, where sediments are contaminated with a complex mixture of PCDD/Fs from historical industrial discharges. tandfonline.com While data for the 1,2,3,4,7,9-HxCDF congener is often limited or below detection levels in many studies, its presence can be inferred as part of the broader PCDF contamination signature from certain industrial sources.
Environmental Occurrence and Spatial Temporal Trends of 1,2,3,4,7,9 Hexachlorodibenzofuran
Concentrations in Ambient Air and Atmospheric Particulate Matter
Specific data on the concentrations of 1,2,3,4,7,9-Hexachlorodibenzofuran in ambient air and atmospheric particulate matter are not detailed in the available research. General monitoring programs for PCDD/Fs in the atmosphere are conducted to assess air quality and identify emission sources. aaqr.orgnih.gov These studies typically measure a range of PCDD/F congeners, but the individual concentrations of non-2,3,7,8-substituted congeners like 1,2,3,4,7,9-HxCDF are often not reported or are below the limit of detection.
Data Table: Concentrations of 1,2,3,4,7,9-HxCDF in Ambient Air and Atmospheric Particulate Matter
| Location | Sample Type | Concentration Range |
| Data Not Available | - | - |
Levels in Aquatic Media: Water, Suspended Solids, and Sediments
Data Table: Levels of 1,2,3,4,7,9-HxCDF in Aquatic Media
| Medium | Location | Concentration Range |
| Water | Data Not Available | - |
| Suspended Solids | Data Not Available | - |
| Sediments | Data Not Available | - |
Prevalence in Environmental Biota, Excluding Bioaccumulation Studies
Information on the prevalence of this compound in various species of environmental biota is not specified in the available literature. Studies on PCDD/Fs in wildlife often focus on bioaccumulation in the food chain, with an emphasis on the 2,3,7,8-substituted congeners due to their higher toxicity and tendency to accumulate in fatty tissues. nih.govusgs.gov Consequently, data on the occurrence of less-studied congeners like 1,2,3,4,7,9-HxCDF in organisms such as fish, birds, or mammals are not reported.
Data Table: Prevalence of 1,2,3,4,7,9-HxCDF in Environmental Biota
| Biota | Tissue | Location | Concentration Range |
| Data Not Available | - | - | - |
Temporal Trends and Historical Accumulation Studies
There are no specific studies on the temporal trends or historical accumulation of this compound found in the reviewed literature. Such studies, which often utilize dated sediment or ice cores, can provide valuable insights into the historical emissions of persistent pollutants. While these analyses have been performed for total PCDD/Fs and some specific congeners, data for 1,2,3,4,7,9-HxCDF are not available.
Bioaccumulation and Trophic Transfer Within Ecological Systems
Bioaccumulation Potential in Aquatic Organisms
Polychlorinated dibenzofurans are recognized as persistent organic pollutants that can accumulate in the tissues of living organisms, a process known as bioaccumulation. isotope.com This is particularly true in aquatic environments where these compounds, due to their hydrophobic nature, partition from the water column into the fatty tissues of aquatic life.
Uptake Mechanisms in Fish and Invertebrates
For fish and aquatic invertebrates, the uptake of PCDF congeners is expected to occur through two primary pathways: direct absorption from the surrounding water across respiratory surfaces like gills, and the ingestion of contaminated food and sediment. The molecular structure and high lipophilicity (fat-solubility) of hexachlorodibenzofurans suggest a propensity for passive diffusion across biological membranes. However, specific studies detailing the precise uptake mechanisms and rates for the 1,2,3,4,7,9-HxCDF isomer are not available. Research on other PCDF congeners indicates that the degree of chlorination and the specific positions of the chlorine atoms can influence the efficiency of uptake and the potential for metabolism, which in turn affects bioaccumulation. oup.com
Bioconcentration Factors in Aquatic Species
The bioconcentration factor (BCF) is a key measure of a chemical's tendency to accumulate in an organism from the water. It is expressed as the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. There are no specific, empirically determined bioconcentration factors for 1,2,3,4,7,9-hexachlorodibenzofuran reported in the scientific literature. For other highly chlorinated and lipophilic compounds, BCFs can be substantial, indicating a high potential for accumulation in aquatic species. Without experimental data, any BCF value for this specific congener would be purely predictive and based on its structural similarities to other PCDFs.
Accumulation in Terrestrial Fauna and Flora
The accumulation of PCDFs in terrestrial ecosystems is also a concern. These compounds can be deposited onto soil and plants from the atmosphere, subsequently entering the terrestrial food web. For this compound, it is anticipated that it would adsorb to soil particles and the surfaces of plants. Transfer to terrestrial fauna would then primarily occur through the ingestion of contaminated soil and vegetation. Studies on other PCDFs have shown accumulation in the tissues of various terrestrial animals. However, quantitative data on the accumulation of the 1,2,3,4,7,9-HxCDF isomer in specific terrestrial fauna and flora are not documented.
Biomagnification Dynamics Across Food Webs
Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances.
Trophic Level Enrichment Factors
A key metric for biomagnification is the trophic magnification factor (TMF), which describes the average factor by which a chemical's concentration increases per trophic level. There are currently no published trophic magnification factors specifically for this compound. Determining a TMF requires extensive food web studies that measure the concentration of the specific chemical in a range of organisms from different trophic levels within the same ecosystem. Such a study for this particular congener has not been identified.
Interspecies Transfer Dynamics
The transfer of this compound between species within a food web is presumed to follow the general patterns observed for other persistent organic pollutants. This involves the movement of the compound from lower trophic level organisms (e.g., invertebrates, small fish) to higher trophic level predators (e.g., larger fish, piscivorous birds, and mammals). The efficiency of this transfer is influenced by factors such as the metabolic capacity of the predator species to break down the compound, the lipid content of the prey, and the feeding rate of the predator. Specific research detailing these dynamics for 1,2,3,4,7,9-HxCDF is absent from the available scientific record.
Environmental Transformation and Degradation Pathways of 1,2,3,4,7,9 Hexachlorodibenzofuran
Photolytic Degradation Processes in Air and Water
Photolytic degradation, or photolysis, is a significant pathway for the breakdown of PCDFs in the environment, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, typically from sunlight, which leads to the cleavage of chemical bonds. For PCDFs, this most often results in the reductive dechlorination of the molecule, where a chlorine atom is replaced by a hydrogen atom.
Microbial Transformation and Bioremediation Studies
Microbial activity is a key factor in the environmental degradation of persistent organic pollutants. For PCDFs, both anaerobic and aerobic microorganisms have demonstrated the capacity to transform these molecules, offering potential for bioremediation.
Under anaerobic conditions, such as those found in submerged sediments and certain types of soil, reductive dechlorination is the primary mechanism of PCDF biodegradation. frtr.gov This process involves microorganisms using the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This is a crucial step as it typically reduces the toxicity of the PCDF congener and can make the resulting, less-chlorinated molecule more susceptible to further degradation by other microbes. acs.org
A study on the closely related isomer, 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF), by a mixed culture containing Dehalococcoides ethenogenes strain 195, demonstrated a clear dechlorination pathway. acs.orgnih.gov The 1,2,3,4,7,8-HxCDF was dechlorinated first to pentachlorodibenzofurans and subsequently to tetrachlorodibenzofuran congeners. acs.orgnih.gov This process represents a detoxification reaction because the products are less toxic than the parent compound. acs.org The extent of dechlorination was significantly enhanced by the addition of other halogenated substrates like 1,2,3,4-tetrachlorobenzene, which suggests a co-metabolic process. acs.orgnih.gov
Table 1: Reductive Dechlorination of 1,2,3,4,7,8-HxCDF by D. ethenogenes Strain 195 Culture
| Initial Compound | Dechlorination Products | Significance |
|---|---|---|
| 1,2,3,4,7,8-HxCDF | 1,3,4,7,8-PeCDF | Detoxification pathway |
| 1,2,4,7,8-PeCDF | ||
| 1,3,7,8-TeCDF | ||
| 1,2,4,8-TeCDF |
Data derived from a study on the isomer 1,2,3,4,7,8-HxCDF. acs.orgnih.gov
In oxygen-rich environments, aerobic microorganisms can degrade PCDFs through oxidative pathways. This often involves enzymes like dioxygenases, which insert oxygen atoms into the aromatic rings, leading to ring cleavage and eventual mineralization.
While bacteria such as Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis are known to degrade the parent dibenzofuran (B1670420) molecule, the degradation of highly chlorinated congeners is more challenging. nih.govepa.gov White rot fungi, however, have shown significant capabilities in degrading a wide range of chlorinated compounds. The white rot fungus Phanerochaete sordida YK-624 was found to degrade a mixture of PCDDs and PCDFs, achieving approximately 70% degradation for hexachloro- congeners. nih.gov This process is mediated by extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, which are non-specific and can attack a wide variety of recalcitrant compounds.
The complete degradation of complex pollutants like 1,2,3,4,7,9-HxCDF often requires the synergistic action of a diverse microbial community rather than a single species.
Anaerobic Communities : In anaerobic settings, communities are often dominated by organohalide-respiring bacteria. Dehalococcoides species (such as D. ethenogenes and D. mccartyi) are frequently identified as key players in the reductive dechlorination of PCDDs and PCDFs. acs.orgnih.gov These specialists work in concert with other anaerobic bacteria that provide necessary growth factors and maintain the anoxic conditions required for dehalogenation to occur.
Aerobic Communities : Aerobic degradation may involve consortia of bacteria and fungi. For example, a consortium of an engineered Escherichia coli and Sphingobium chlorophenolicum has been shown to degrade hexachlorobenzene, a related pollutant. nih.gov Fungi like Phanerochaete sordida can initiate the attack on highly chlorinated PCDFs, with the resulting metabolites being further broken down by various soil bacteria. nih.gov Genera such as Flavobacterium have also been associated with the degradation of chlorinated organic compounds. researchgate.net
Chemical Degradation Routes in Environmental Matrices
Apart from photolysis, other abiotic degradation processes for PCDFs in the environment are generally very slow. Hydrolysis, the reaction with water, is considered a negligibly slow degradation process for PCDFs and other similar persistent organic pollutants due to the stability of the carbon-chlorine and ether bonds. nih.gov Therefore, chemical degradation is not considered a significant environmental fate pathway for 1,2,3,4,7,9-HxCDF under typical soil and water conditions.
Environmental Persistence and Half-Life Determination
Due to its chemical stability and resistance to degradation, 1,2,3,4,7,9-Hexachlorodibenzofuran is classified as a persistent organic pollutant (POP). isotope.com Its persistence varies across different environmental compartments and is often measured by its half-life (the time it takes for 50% of the compound to degrade).
There is limited specific half-life data for the 1,2,3,4,7,9-HxCDF isomer. However, data for related compounds and the general class of PCDFs indicate extreme persistence. For example, a field study on a sludge-amended soil reported a half-life of approximately 20 years for the related compound 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin. nih.gov For highly persistent chlorinated compounds like some PCBs, the degradation half-life in sediment is considered to be extremely long, potentially approaching infinity under certain conditions. epa.gov The persistence is generally highest in anaerobic sediments, followed by soil, with shorter half-lives in water and air where photolysis is more effective. nih.gov
Table 2: Illustrative Environmental Half-Lives of Related Chlorinated Compounds
| Compound Class / Specific Isomer | Environmental Matrix | Half-Life Estimate |
|---|---|---|
| 1,2,3,4,7,8-HxCDD (vapor-phase) | Air | ~41 days nih.gov |
| 1,2,3,7,8,9-HxCDD | Soil | ~20 years nih.gov |
| Polychlorinated Biphenyls (PCBs) | Soil/Sediment | Can range up to 20,440 days (~56 years) or longer epa.gov |
| Polychlorinated Biphenyls (PCBs) | Surface Water | Can range up to 20,440 days (~56 years) or longer epa.gov |
This table provides context using data from related hexachlorinated compounds and persistent chemicals.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 1,2,3,4,7,9-HxCDF |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1,2,3,7,8,9-HxCDD |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (B131706) | 1,2,3,4,7,8-HxCDD |
| 1,3,4,7,8-Pentachlorodibenzofuran | 1,3,4,7,8-PeCDF |
| 1,2,4,7,8-Pentachlorodibenzofuran | 1,2,4,7,8-PeCDF |
| 1,3,7,8-Tetrachlorodibenzofuran | 1,3,7,8-TeCDF |
| 1,2,4,8-Tetrachlorodibenzofuran | 1,2,4,8-TeCDF |
| 1,2,3,4-Tetrachlorobenzene | 1,2,3,4-TeCB |
| Polychlorinated dibenzofurans | PCDFs |
| Polychlorinated dibenzo-p-dioxins | PCDDs |
| Polychlorinated Biphenyls | PCBs |
| Dibenzofuran | |
| Hexachlorobenzene | |
| Lignin peroxidase |
Environmental Remediation and Contamination Mitigation Strategies for Pcdfs
In-Situ Remediation Technologies for Contaminated Soils and Sediments
In-situ remediation offers the advantage of treating contaminated soils and sediments with minimal physical disturbance, which can be more cost-effective and less disruptive to the ecosystem. enviroforensics.com
Biological treatment, or bioremediation, leverages the metabolic processes of microorganisms to break down or transform contaminants. For chlorinated compounds like PCDFs, enhanced reductive dechlorination (ERD) is a promising in-situ approach. tpsgc-pwgsc.gc.cafrtr.gov
ERD involves creating an anaerobic environment in the subsurface to stimulate the activity of specific dehalogenating bacteria. frtr.gov These microbes use the chlorinated contaminants as electron acceptors in a process called "dehalorespiration," sequentially removing chlorine atoms and replacing them with hydrogen. enviroforensics.comtpsgc-pwgsc.gc.ca This process can break down highly chlorinated compounds, such as 1,2,3,4,7,9-Hexachlorodibenzofuran, into less chlorinated and ultimately non-toxic end products like ethene. clu-in.org
To stimulate this microbial activity (a process known as biostimulation), electron donors like lactate, acetate, or vegetable oils are injected into the contaminated zone. tpsgc-pwgsc.gc.ca In some cases, if the necessary indigenous microbial populations are absent or insufficient, specific microbial cultures known to degrade chlorinated solvents (bioaugmentation) can be introduced. clu-in.org Research has shown that reductive dechlorination can be effective for similar compounds like polychlorinated biphenyls (PCBs), with certain bacteria from the Dehalococcoides genus capable of dechlorinating these structures. clu-in.org
Table 1: Key Aspects of Enhanced Reductive Dechlorination (ERD)
| Feature | Description |
|---|---|
| Mechanism | Sequential removal of chlorine atoms from contaminant molecules by anaerobic bacteria. tpsgc-pwgsc.gc.ca |
| Conditions | Requires an anaerobic (oxygen-depleted) environment in the subsurface. frtr.gov |
| Amendments | Addition of electron donors (e.g., lactate, vegetable oils) to fuel microbial activity. tpsgc-pwgsc.gc.ca |
| Approaches | Biostimulation: Enhancing the activity of native microorganisms. clu-in.orgBioaugmentation: Introducing specialized non-native microorganisms. clu-in.org |
| Applicability | Effective for chlorinated organic compounds, including solvents and potentially PCDFs. frtr.gov |
Chemical immobilization reduces the risk posed by contaminants by decreasing their mobility and bioavailability in the soil and sediment, rather than destroying them. polyu.edu.hk This is achieved by adding amendments that bind or precipitate the contaminants, making them less likely to leach into groundwater or be taken up by organisms. nih.gov
Various amendments can be used for immobilization, including:
Biochar: A charcoal-like material that can sorb organic contaminants due to its porous structure and surface properties. polyu.edu.hk
Clay Minerals and Zeolites: These materials can adsorb PCDF molecules onto their surfaces and within their porous structures.
Activated Carbon: Similar to biochar, activated carbon has a high surface area that effectively adsorbs a wide range of organic compounds.
Organophilic Clays (B1170129): These are modified clays that have an enhanced affinity for organic contaminants like PCDFs.
The effectiveness of these techniques depends on soil properties such as pH, organic matter content, and the specific types of contaminants present. polyu.edu.hk Immobilization is considered a cost-effective and sustainable remediation approach, though the long-term stability of the immobilized contaminants requires careful monitoring. nih.gov
Ex-Situ Treatment Methods for PCDF-Impacted Waste Streams
Ex-situ methods involve the excavation of contaminated soil, sediment, or waste for treatment at the surface or off-site. clu-in.org These methods allow for greater control over the treatment process and can often achieve more uniform and rapid cleanup, though they are typically more expensive and disruptive due to excavation and transport. clu-in.orggeoengineer.org
Thermal treatments use heat to separate or destroy contaminants. For PCDF-contaminated materials, these are highly effective options.
Incineration: This process involves the combustion of contaminated materials at high temperatures (typically >850°C). It is a well-established technology for destroying persistent organic pollutants like PCDFs and can achieve destruction and removal efficiencies (DREs) of 99.9999% for certain wastes. clu-in.orgresearchgate.net However, it is energy-intensive and can be costly. researchgate.net
Thermal Desorption: This technique heats the excavated soil or sediment to temperatures high enough (e.g., 320 to 560°C for high-temperature thermal desorption) to volatilize the PCDFs and other organic contaminants. clu-in.orggeoengineer.org The volatilized contaminants are then collected and treated in a separate off-gas treatment unit, such as a thermal oxidizer or afterburner. clu-in.org This process separates the contaminants from the soil without destroying the soil matrix itself, which can sometimes be returned to the site. researchgate.net
Pyrolysis: This involves heating the contaminated material in an oxygen-depleted environment, causing the thermal decomposition of contaminants. researchgate.net The resulting products can include gas, oil, and a solid char, which may require further treatment.
Table 2: Comparison of Ex-Situ Thermal Treatment Technologies
| Technology | Operating Principle | Advantages | Disadvantages |
|---|---|---|---|
| Incineration | High-temperature combustion to destroy contaminants. researchgate.net | High destruction efficiency for a wide range of organics. clu-in.org | High cost, energy-intensive, potential for air emissions if not properly controlled. researchgate.net |
| Thermal Desorption | Heating to volatilize contaminants for separate treatment. clu-in.org | Soil can be preserved and reused; effective for various organics. geoengineer.orgresearchgate.net | Requires a separate system for off-gas treatment; less effective for non-volatile contaminants. clu-in.org |
| Pyrolysis | Thermal decomposition in the absence of oxygen. researchgate.net | Can potentially recover energy from waste; reduces volume of contaminated material. | Can produce hazardous byproducts that require further management. researchgate.net |
Chemical dechlorination processes use chemical reagents to strip chlorine atoms from PCDF molecules, rendering them less toxic. A study demonstrated that an aqueous mixture of calcium hydroxide (B78521) and sulfur could effectively decompose and detoxify PCDDs and PCDFs in fly ash from waste incinerators. researchgate.net In that research, heating the fly ash with the mixture at 150°C resulted in significant decomposition (up to 87%) of the contaminants. researchgate.net The process was more effective on PCDFs than PCDDs and worked better on more highly chlorinated congeners. researchgate.net
Another approach is base-catalyzed decomposition (BCD), which uses an alkaline reagent to promote dechlorination. While some methods may not be suitable for all soil types, they can be effective for treating liquid wastes or certain soil matrices. researchgate.net
Best Available Technologies for Emission Control from Industrial Sources
Preventing the formation and release of PCDFs from industrial sources is a critical mitigation strategy. The concept of Best Available Techniques (BAT) is central to regulatory frameworks like the European Union's Industrial Emissions Directive. wikipedia.orgeuropa.eu BAT refers to the most effective and advanced techniques that are economically and technically viable for preventing or minimizing industrial pollution. isc3.orgospar.org
For sources known to generate PCDFs, such as waste incineration and certain chemical manufacturing processes, BAT includes a combination of process optimization and pollution control measures. ca.gov
Key BAT strategies for controlling PCDF emissions include:
Combustion Control: Optimizing combustion conditions (temperature, residence time, turbulence, and oxygen levels) in incinerators and industrial furnaces to prevent the initial formation of PCDFs.
Activated Carbon Injection: Injecting powdered activated carbon into the flue gas stream. The carbon adsorbs PCDF molecules, which are then captured in downstream air pollution control devices like fabric filters.
Fabric Filters (Baghouses): These systems are highly efficient at capturing fine particulate matter, on which PCDFs tend to adsorb.
Catalytic Oxidation: Using catalysts to promote the destruction of PCDFs in the gas stream at lower temperatures than required for incineration.
The implementation of BAT is an evolving process, updated through the exchange of information between industry, regulators, and environmental experts to reflect advancements in technology and environmental protection. europa.euospar.org
Sustainable Waste Management Practices to Prevent PCDF Formation
The formation of polychlorinated dibenzofurans (PCDFs), including the congener this compound, is intrinsically linked to industrial and thermal processes, particularly the incineration of municipal solid waste. Sustainable waste management practices are therefore critical in preventing the initial formation of these persistent organic pollutants (POPs). By focusing on the source of the waste stream and the methods of its disposal and treatment, the precursors and conditions necessary for PCDF synthesis can be significantly minimized.
The primary route for PCDF formation during combustion involves precursor compounds in the presence of a chlorine source and a metallic catalyst, typically within a temperature window of 250°C to 450°C. Key precursors include chlorophenols and chlorobenzenes. nih.gov A comprehensive approach to waste management, moving beyond simple disposal to a more integrated and circular system, is fundamental to prevention. This involves a hierarchy of practices, beginning with source reduction and followed by recycling, advanced waste treatment, and finally, the safe disposal of remaining residues.
Source Reduction and Separation:
The most effective strategy to prevent PCDF formation is to reduce the volume and hazardous nature of waste at its source. This involves minimizing the use of chlorinated materials in consumer and industrial products. A crucial element of this approach is source separation, where different types of waste are collected separately.
Plastics: Separating chlorinated plastics, such as polyvinyl chloride (PVC), from the main waste stream is highly effective. When incinerated, PVC acts as a major chlorine donor for the formation of PCDFs. nih.gov
Metals: The separation of metals, which can act as catalysts in the PCDF formation reactions, also contributes to reducing emissions.
Implementing effective source separation and recycling programs can significantly alter the composition of residual waste destined for incineration, making it less likely to generate PCDFs. researchgate.net For instance, increasing the national recycling rate from 28% to 35% in the United States was estimated to reduce greenhouse gas emissions by 9.8 million metric tons of carbon equivalent, highlighting the broad environmental benefits of such practices. researchgate.net
Advanced Waste-to-Energy (WtE) Technologies:
For the waste that cannot be reduced or recycled, modern Waste-to-Energy (WtE) plants offer a method of disposal that can minimize PCDF emissions through advanced technological controls. researchgate.netncu.edu.tw These facilities are a significant improvement over older incinerators and uncontrolled burning, which are major sources of POPs.
Key technological aspects include:
Combustion Control: Maintaining stable and high combustion temperatures (typically above 850°C) with sufficient oxygen ensures the destruction of PCDFs and their precursors. nih.gov Unstable conditions, such as those during the start-up and shut-down of an incinerator, can lead to significantly higher emissions. researchgate.netresearchgate.net
Flue Gas Cleaning Systems: Modern WtE plants are equipped with sophisticated air pollution control devices (APCDs) to capture or destroy any PCDFs that may have formed. researchgate.net These can include:
Activated Carbon Injection: Activated carbon is injected into the flue gas stream, where it adsorbs PCDFs and other pollutants. These are then captured in baghouse filters. researchgate.net
Selective Catalytic Reduction (SCR): This technology uses a catalyst to convert nitrogen oxides into nitrogen and water. It has also been shown to be highly effective at destroying PCDFs, with removal efficiencies reaching over 99%. nih.govresearchgate.net A study of a municipal waste incinerator in Taiwan demonstrated that the combination of a wet scrubber and an SCR system achieved a PCDF removal efficiency of 97.1-99.8%. nih.govresearchgate.net
The integration of these sustainable practices forms a comprehensive strategy to prevent the formation and release of this compound and other PCDFs into the environment.
Research Findings on PCDF Prevention and Mitigation
Below are data tables summarizing findings from research on the effectiveness of different waste management and treatment technologies in reducing PCDF emissions.
Table 1: Impact of Waste Management Scenarios on Pollutant Emissions This table illustrates how different waste management strategies compare in terms of environmental impact, with recycling consistently showing significant reductions in pollution.
| Waste Management Scenario | Energy Use Reduction (vs. Landfilling) | Air Emissions Reduction (vs. Landfilling) | Waterborne Waste Reduction (vs. Landfilling) |
| Recycling | > 17 million Btu/ton | Reduction in 9 of 10 major pollutants | Reduction in 6 of 8 major pollutants |
| Incineration with Energy Recovery | ~ 12 million Btu/ton | Lower than landfilling, but generates CO2 and other air pollutants | Lower than landfilling in 2 of 8 major pollutants |
Data synthesized from a comparative review of life-cycle assessments.
Table 2: Effectiveness of Air Pollution Control Devices (APCDs) in Municipal Waste Incinerators This table shows the high removal efficiency for PCDFs achieved by modern flue gas cleaning systems, particularly Selective Catalytic Reduction (SCR).
| Air Pollution Control Device / System | Total PCDF Removal Efficiency | Key Findings |
| Wet Scrubber (WS) + Selective Catalytic Reduction (SCR) | 97.1% - 99.8% | Highly effective in destroying PCDFs. nih.govresearchgate.net |
| Activated Carbon Injection (ACI) + Bag Filter | >97% | Effective for adsorption and capture of PCDFs. |
| Electrostatic Precipitator (EP) alone | Variable (can show an increase due to memory effect) | Not a primary method for PCDF removal; can see increased concentrations at the outlet due to the "memory effect". nih.govresearchgate.net |
Global and National Regulatory Frameworks for Polychlorinated Dibenzofurans
The Stockholm Convention on Persistent Organic Pollutants and PCDF Listing
The Stockholm Convention on Persistent Organic Pollutants is a global treaty designed to protect human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. iisd.org Parties to the Convention are required to take measures to eliminate or reduce the release of these substances, known as Persistent Organic Pollutants (POPs). state.gov
Polychlorinated dibenzofurans (PCDFs) are listed in Annex C of the Stockholm Convention. pops.int This annex focuses on "Unintentional Production," meaning that PCDFs are not commercially produced but are generated as unwanted byproducts, primarily from combustion processes and the manufacturing of certain chemicals. pops.intca.gov The listing requires signatory parties to develop national action plans and apply "Best Available Techniques" (BAT) and "Best Environmental Practices" (BEP) to control and, where feasible, ultimately eliminate their release. state.gov The Convention provides a "Standardized Toolkit for Identification and Quantification of Dioxin and Furan Releases" to assist countries in creating inventories of their PCDF sources and releases, which is crucial for monitoring progress towards the Convention's goals. clu-in.org
Table 1: Stockholm Convention Annexes for POPs Management
| Annex | Type of Control | Description | Relevant Compounds |
|---|---|---|---|
| Annex A | Elimination | Parties must take measures to eliminate the production and use of the listed chemicals. pops.int | e.g., Aldrin, Chlordane, DDT (with restrictions) |
| Annex B | Restriction | Parties must restrict the production and use of the listed chemicals, subject to specific exemptions. pops.int | e.g., DDT, Perfluorooctane sulfonic acid (PFOS) |
| Annex C | Unintentional Production | Parties must take measures to reduce and ultimately eliminate the unintentional release of listed chemicals. pops.int | Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs) , Polychlorinated biphenyls (PCBs) |
National Environmental Protection Agency (EPA) Regulations and Guidelines
In the United States, the Environmental Protection Agency (EPA) is the primary body responsible for regulating pollutants, including PCDFs. The EPA's authority stems from various environmental statutes, and it has developed specific methods and guidelines to control and monitor these compounds.
The EPA's regulations address PCDFs as part of the broader category of "dioxins and furans." These compounds are managed as hazardous air pollutants and are subject to stringent control measures. The agency has promulgated several analytical methods for the detection and quantification of PCDFs in different environmental media. federalregister.govfederalregister.gov For instance, EPA Method 23 specifies the procedures for determining PCDF emissions from stationary sources like incinerators. federalregister.govfederalregister.gov EPA Method 8290A is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method used for the analysis of PCDFs in various samples, including soil and water. epa.gov These methods are crucial for enforcing regulatory limits and for monitoring programs.
The EPA also lists specific PCDF congeners under its regulatory programs. For example, 1,2,3,4,7,8-Hexachlorodibenzofuran (B44130) is tracked under statutes such as the Clean Air Act (CAA) and is included in guidelines for water quality. epa.gov While specific regulatory data for the 1,2,3,4,7,9-HxCDF isomer is less prominent, it falls under the general regulatory umbrella for hexachlorodibenzofurans.
Table 2: Key US EPA Analytical Methods for PCDF Determination
| Method Number | Title | Purpose |
|---|---|---|
| EPA Method 23 | Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources | Used to measure PCDF emissions from industrial facilities and incinerators to ensure compliance with air pollution regulations. federalregister.govfederalregister.gov |
| EPA Method 8290A | Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Provides procedures for the analysis of PCDF congeners in a wide range of environmental samples, including soil, sediment, and chemical waste. epa.gov |
| EPA Method 1613B | Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS | A highly sensitive method for the analysis of PCDDs and PCDFs in aqueous, solid, and tissue samples. eurofinsus.com |
Regional and International Agreements on PCDF Control and Monitoring
Beyond the global scope of the Stockholm Convention, several regional and international bodies have established agreements and regulations to control PCDF pollution. These efforts often complement and reinforce the objectives of the Stockholm Convention.
In Europe, the European Union has implemented stringent regulations on POPs, including PCDFs. waters.com These regulations often align with or exceed the requirements of the Stockholm Convention. For example, EU Regulation 2019/1021 on persistent organic pollutants sets strict limits on the presence of PCDDs and PCDFs in waste and requires member states to monitor their environmental levels. The European Food Safety Authority (EFSA) also sets tolerable intake levels for these compounds in food and feed to protect consumer health.
In North America, while a single overarching environmental agreement equivalent to the EU's regulations is not in place, cooperation on environmental issues occurs through various channels. iai.itimf.org Agreements such as the North American Free Trade Agreement (NAFTA) and its successor, the United States-Mexico-Canada Agreement (USMCA), contain provisions for environmental cooperation, which can encompass the management of transboundary pollutants like PCDFs. redsudamericana.org
The United Nations Environment Programme (UNEP) plays a significant role in coordinating international efforts to monitor and control POPs. mdpi.com UNEP provides scientific assessments, guidance documents, and capacity-building support to developing countries to help them meet their obligations under international environmental treaties. mdpi.com
Environmental Monitoring Programs and Compliance Reporting
To ensure the effectiveness of regulatory frameworks, extensive environmental monitoring programs are in place at national and international levels. These programs are designed to track the concentration of PCDFs in various environmental compartments, identify sources, and assess trends over time.
The U.S. EPA, for example, established the National Dioxin Air Monitoring Network (NDAMN) to measure background atmospheric concentrations of PCDDs, PCDFs, and other dioxin-like compounds across the United States. epa.gov This network provided valuable data on the geographic distribution and long-range transport of these pollutants. epa.gov Monitoring data from such programs are essential for evaluating the success of emission reduction strategies and for identifying potential new sources of contamination. epa.govepa.gov
Compliance reporting is a critical component of the regulatory system. cdfifund.gov Industrial facilities that are potential sources of PCDF emissions are typically required to report their releases to regulatory agencies. state.govacquisition.gov This self-reporting is often mandated under permits issued by environmental authorities. The data is compiled into national inventories, such as the Toxics Release Inventory (TRI) in the United States, which provides public access to information on chemical releases. These reporting requirements create accountability and provide regulators with the necessary data to enforce environmental laws and regulations.
Current Research Gaps and Future Investigative Avenues for 1,2,3,4,7,9 Hexachlorodibenzofuran Research
Elucidation of Novel Formation and Degradation Pathways Specific to 1,2,3,4,7,9-Hexachlorodibenzofuran
The formation of PCDFs is generally understood to occur as unintentional byproducts of industrial processes, such as waste incineration and the manufacturing of certain chemicals. dss.go.thnih.gov However, the specific conditions and precursor pathways that favor the formation of the 1,2,3,4,7,9-HxCDF isomer are not well-defined. Research into the gas-phase condensation of phenol (B47542) precursors has shown promise in predicting the distribution of PCDF congeners, but specific data for 1,2,3,4,7,9-HxCDF are lacking.
Similarly, while the microbial degradation of the basic dibenzofuran (B1670420) structure has been observed in bacteria like Sphingomonas and Brevibacterium, the metabolic fate of highly chlorinated congeners such as 1,2,3,4,7,9-HxCDF remains largely unknown. nih.gov The persistence of these compounds is attributed in part to the limited ability of microorganisms to break them down. nih.gov Future investigations should focus on identifying specific microbial strains or enzymatic systems capable of degrading 1,2,3,4,7,9-HxCDF and characterizing the resulting metabolites. Furthermore, research into abiotic degradation processes, such as photodegradation and thermal decomposition, specific to this congener is crucial for understanding its environmental persistence.
Development and Validation of Cost-Effective and High-Throughput Analytical Methodologies
The analysis of PCDFs in environmental and biological matrices is challenging due to their low concentrations and the complexity of congener mixtures. The gold standard for analysis has traditionally been high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). waters.com While highly sensitive and specific, this method is expensive and has a low sample throughput.
There is a growing demand for more cost-effective and high-throughput analytical methods. researchgate.net Techniques such as gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry are emerging as viable alternatives. waters.comthermofisher.comthermofisher.com These methods offer the potential for rapid and reliable screening and quantification of PCDFs.
A significant research gap is the lack of specific validation of these newer methods for the 1,2,3,4,7,9-HxCDF congener. Method validation studies are essential to ensure the accuracy, precision, and sensitivity of these techniques for this specific isomer. pcdn.co Such validation would involve assessing parameters like linearity, recovery, and method detection limits using certified reference materials for 1,2,3,4,7,9-HxCDF. The development of validated, cost-effective, and high-throughput methods is a prerequisite for expanding monitoring efforts and gathering the necessary data on the environmental occurrence of this compound.
Comprehensive Global Environmental Monitoring Networks for this compound
While national and international programs for monitoring POPs exist, such as the US EPA's Clean Air Status and Trends Network (CASTNET) and the global monitoring plan under the Stockholm Convention, there is a lack of comprehensive and publicly available data specifically for 1,2,3,4,7,9-HxCDF. epa.govpops.int Long-term monitoring is crucial for understanding spatial and temporal trends in the environmental concentrations of this congener. mdpi.com
Establishing comprehensive global monitoring networks that specifically target a wider range of PCDF congeners, including 1,2,3,4,7,9-HxCDF, in various environmental media such as air, water, soil, sediment, and biota is a critical future research avenue. Such networks would provide invaluable data for assessing the effectiveness of regulations, identifying potential emission sources, and validating environmental fate and transport models. The use of passive air samplers and other cost-effective monitoring tools could facilitate the expansion of these networks to a global scale.
Comparative Environmental Fate Studies Among Hexachlorodibenzofuran Congeners
The environmental fate and behavior of a PCDF congener are determined by its specific chemical structure. dss.go.th Differences in the number and position of chlorine atoms can significantly influence properties like volatility, solubility, and susceptibility to degradation, leading to differential environmental partitioning and bioaccumulation potential among isomers. dss.go.thnih.gov
While some studies have compared the congener profiles of PCDFs in different environmental compartments, there is a scarcity of direct comparative studies on the environmental fate of a broad range of HxCDF isomers, including 1,2,3,4,7,9-HxCDF. nih.govdioxin20xx.org Such studies are essential for understanding the relative persistence and bioaccumulation potential of this specific congener compared to other HxCDFs.
Future research should focus on conducting controlled laboratory and field studies to compare the photodegradation rates, microbial degradation potential, and bioaccumulation factors of various HxCDF congeners, with a specific focus on including the 1,2,3,4,7,9-isomer. This comparative data will be instrumental in developing a more accurate and nuanced understanding of the environmental risks posed by this compound.
Q & A
Q. What validated analytical methods are recommended for detecting 1,2,3,4,7,9-HxCDF in environmental matrices?
To quantify 1,2,3,4,7,9-HxCDF, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard. EPA Method 1613 and similar protocols specify isotopic dilution techniques using ¹³C-labeled internal standards to correct for matrix effects and recovery losses . Calibration standards, such as those in nonane or toluene solutions (50 µg/mL), are critical for ensuring precision, as highlighted in environmental analysis guidelines .
Q. How is 1,2,3,4,7,9-HxCDF typically introduced into environmental systems?
This congener is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. Its persistence in sediments and biota is linked to its high lipophilicity (log Kow >6) and resistance to hydrolysis . Congener-specific emission profiles can be traced using isomer ratios in source apportionment studies .
Q. What are the primary health risks associated with 1,2,3,4,7,9-HxCDF exposure?
Like other polychlorinated dibenzofurans (PCDFs), this congener binds to the aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes (e.g., CYP1A1/2) and disrupting endocrine and immune functions. Toxicity equivalency factors (TEFs) for HxCDFs are assigned based on relative potency compared to 2,3,7,8-TCDD .
Advanced Research Questions
Q. What challenges arise in resolving 1,2,3,4,7,9-HxCDF from co-eluting isomers during analysis?
Isomers such as 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,9-HxCDF often co-elute due to similar retention times. Advanced column phases (e.g., SP-2331 or DB-5MS) and tandem MS/MS transitions are required for separation. Field studies have reported unresolved peaks in soil and sludge samples, necessitating confirmatory analysis with orthogonal methods (e.g., multidimensional GC) .
Q. How do congener-specific structural variations influence degradation kinetics?
The chlorine substitution pattern affects photolytic and microbial degradation rates. 1,2,3,4,7,9-HxCDF’s ortho-chlorine positions reduce susceptibility to dechlorination compared to non-ortho isomers. Field data show half-lives >5 years in anaerobic sediments, with biodegradation rates <1% per year under temperate conditions .
Q. What methodologies improve congener-specific toxicity assessments for 1,2,3,4,7,9-HxCDF?
In vitro assays using recombinant cell lines (e.g., H4IIE-luc) quantify AhR activation potency. Dose-response curves for this congener reveal EC₅₀ values 10–100× higher than 2,3,7,8-TCDD, supporting its lower TEF (0.01–0.05). Synergistic effects with co-planar PCBs must be modeled using mixture toxicity frameworks .
Methodological Considerations
Q. How should researchers address discrepancies in environmental concentration data for 1,2,3,4,7,9-HxCDF?
Inter-laboratory variability often stems from differences in extraction efficiency (e.g., Soxhlet vs. pressurized liquid extraction) and cleanup steps (e.g., sulfuric acid vs. Florisil). Reporting lipid-normalized concentrations (pg/g lipid weight) and using isotope dilution for recovery correction (e.g., ¹³C-HxCDF) improve comparability .
Q. What quality control measures are essential for HxCDF analysis in human serum?
Blind duplicates, matrix spikes, and continuous monitoring of procedural blanks are mandatory. NHANES protocols recommend geometric mean reporting with 95% confidence intervals to account for non-normal distributions in population-level data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
